2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)-
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Overview
Description
2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a phenyl group. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- typically involves the reaction of 1-methyl-2-pyrrolidinone with 4-phenyl-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-pyrrolidinone: This compound shares a similar pyrrolidinone structure but lacks the piperazine ring.
N-Methyl-2-pyrrolidone: Another related compound, commonly used as a solvent in industrial applications.
Uniqueness
2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is unique due to the presence of both the piperazine and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
831170-45-7 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c1-16-8-7-14(15(16)19)18-11-9-17(10-12-18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
InChI Key |
ALWWNYMCDIQHEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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